molecular formula C13H16N2O B13472452 (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B13472452
M. Wt: 216.28 g/mol
InChI Key: XCCUSGMADIQDHQ-LUAWRHEFSA-N
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Description

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of indole-2-one with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Diethylamine derivatives: Compounds containing the diethylamine group may have similar chemical properties and reactivity.

Uniqueness

What sets (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one apart is its unique combination of the indole-2-one core with the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(3Z)-3-(diethylaminomethylidene)-1H-indol-2-one

InChI

InChI=1S/C13H16N2O/c1-3-15(4-2)9-11-10-7-5-6-8-12(10)14-13(11)16/h5-9H,3-4H2,1-2H3,(H,14,16)/b11-9-

InChI Key

XCCUSGMADIQDHQ-LUAWRHEFSA-N

Isomeric SMILES

CCN(CC)/C=C\1/C2=CC=CC=C2NC1=O

Canonical SMILES

CCN(CC)C=C1C2=CC=CC=C2NC1=O

Origin of Product

United States

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